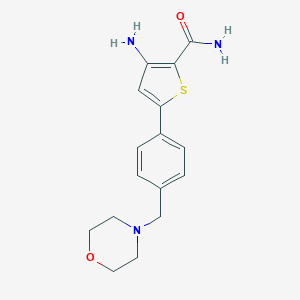

TAK1-IN-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c17-13-9-14(22-15(13)16(18)20)12-3-1-11(2-4-12)10-19-5-7-21-8-6-19/h1-4,9H,5-8,10,17H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTPTSFVGRSTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619992 | |

| Record name | 3-Amino-5-{4-[(morpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494772-87-1 | |

| Record name | 3-Amino-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494772-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-{4-[(morpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ATP-Competitive TAK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a critical serine/threonine kinase that functions as a central signaling node in a multitude of cellular processes.[1][2] Activated by a diverse array of stimuli including pro-inflammatory cytokines (TNF-α, IL-1β), growth factors (TGF-β), and pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs), TAK1 orchestrates downstream signaling cascades that are fundamental to inflammation, immunity, cell survival, and apoptosis.[1][2][3] Its pivotal role in these pathways has rendered it an attractive therapeutic target for a range of pathologies, including autoimmune diseases, inflammatory disorders, and cancer.[4][5]

This technical guide provides a detailed examination of the mechanism of action of potent, ATP-competitive inhibitors of TAK1. Due to the limited publicly available data on a compound designated "TAK1-IN-3", this document will focus on well-characterized, selective ATP-competitive TAK1 inhibitors such as Takinib and HS-276 as illustrative examples to provide the depth of technical information required by the research and drug development community.

TAK1 Activation and Signaling Pathways

TAK1 activation is a tightly regulated process involving the formation of a heterotrimeric complex with TAK1-binding proteins (TAB) 1 and either TAB2 or TAB3. Upon cellular stimulation, upstream signaling events lead to the K63-linked polyubiquitination of adaptor proteins like TRAF6. The TAB2/3 subunits of the TAK1 complex recognize and bind to these polyubiquitin chains, inducing a conformational change in TAK1 that leads to its autophosphorylation at key residues (Threonine-184 and Threonine-187) within the activation loop, resulting in its full kinase activity.[3][6]

Once activated, TAK1 propagates downstream signals through two major pathways:

-

The NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). This leads to the proteasomal degradation of IκB, allowing the nuclear translocation of NF-κB transcription factors to drive the expression of pro-inflammatory and pro-survival genes.[2][3]

-

The MAPK Pathways: TAK1 activates several mitogen-activated protein kinase kinases (MKKs), including MKK3/6 and MKK4/7. These MKKs then phosphorylate and activate the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, respectively, which are involved in cellular stress responses, inflammation, and apoptosis.[2]

Mechanism of Action of ATP-Competitive TAK1 Inhibitors

This compound and other potent TAK1 inhibitors like Takinib and HS-276 function as ATP-competitive inhibitors.[7][8] This means they bind to the ATP-binding pocket of the TAK1 kinase domain, directly competing with the endogenous ATP substrate. By occupying this site, these small molecules prevent the transfer of the γ-phosphate from ATP to the serine and threonine residues of TAK1's substrates, thereby blocking its catalytic activity.[8]

The crystal structure of TAK1 reveals a typical kinase fold with an N-terminal and a C-terminal lobe connected by a hinge region, which forms the ATP-binding site.[9] ATP forms crucial hydrogen bonds with residues in this hinge region, such as Alanine-107 and Glutamate-105.[9] ATP-competitive inhibitors are designed to mimic these interactions and establish their own high-affinity binding within this pocket. For instance, co-crystallization studies have shown that Takinib binds to TAK1 in the DFG-in conformation, making multiple hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, which accounts for its potency and selectivity.[8]

Quantitative Data

The potency and selectivity of TAK1 inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key quantitative metrics used to compare these compounds.

| Compound Name | Assay Type | Target | IC50 / Ki | Reference(s) |

| This compound | Biochemical | TAK1 | Not Reported | [7][10] |

| Takinib | Biochemical (Enzymatic) | TAK1 | IC50 = 9.5 nM | [11] |

| Biochemical (Enzymatic) | IRAK4 | IC50 = 120 nM | [11] | |

| Biochemical (Enzymatic) | IRAK1 | IC50 = 390 nM | [11] | |

| HS-276 | Biochemical (Binding) | TAK1 | Ki = 2.5 nM | [1] |

| Biochemical (Enzymatic) | TAK1 | IC50 = 2.3 nM | [11] | |

| NG25 | Biochemical (Enzymatic) | TAK1 | IC50 = 149 nM | [11] |

| Biochemical (Enzymatic) | MAP4K2 | IC50 = 21.7 nM | [11] |

Experimental Protocols

The characterization of TAK1 inhibitors involves a combination of in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess their activity in a physiological context.

Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

-

Principle: The assay is performed in two steps. First, the TAK1 kinase reaction is performed with the inhibitor, a suitable substrate (e.g., myelin basic protein), and ATP. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the ADP concentration and thus to the kinase activity.

-

Protocol Outline:

-

Prepare a reaction mixture containing recombinant TAK1/TAB1 enzyme, a generic kinase substrate, and assay buffer in a 96-well plate.

-

Add serial dilutions of the TAK1 inhibitor (e.g., this compound) or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 45 minutes).

-

Add ADP-Glo™ Reagent and incubate to stop the reaction and deplete ATP.

-

Add Kinase Detection Reagent and incubate to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay (Example: Inhibition of TNF-α-induced IKK Phosphorylation)

This assay measures the ability of a TAK1 inhibitor to block the downstream signaling cascade in a cellular context.

-

Principle: In response to TNF-α stimulation, TAK1 is activated and subsequently phosphorylates the IKK complex. A cell-based assay can quantify the levels of phosphorylated IKK (p-IKK) as a direct readout of TAK1 activity. This is typically done using Western blotting or a quantitative immunoassay like an ELISA.

-

Protocol Outline:

-

Culture a suitable cell line (e.g., human epithelial KB cells or mouse embryonic fibroblasts) in multi-well plates.

-

Pre-treat the cells with various concentrations of the TAK1 inhibitor or vehicle for a specific duration (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α, for a short period (e.g., 15 minutes) to induce TAK1 activation.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Analyze the levels of p-IKKα/β and total IKKα/β using Western blotting with specific antibodies. A loading control (e.g., GAPDH) should also be included.

-

Quantify the band intensities to determine the ratio of p-IKK to total IKK and assess the dose-dependent inhibition by the compound.

-

Conclusion

ATP-competitive inhibitors of TAK1, such as the commercially available this compound and the well-studied compounds Takinib and HS-276, represent a promising class of therapeutic agents for a variety of inflammatory and malignant diseases. Their mechanism of action is centered on the direct blockade of the TAK1 kinase activity by competing with ATP for binding to the enzyme's active site. This inhibition effectively shuts down downstream pro-inflammatory and pro-survival signaling pathways, including the NF-κB and MAPK cascades. The continued development and characterization of potent and selective TAK1 inhibitors, guided by rigorous biochemical and cellular assays as outlined in this guide, will be crucial for translating the therapeutic potential of targeting TAK1 into clinical applications.

References

- 1. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAP3K7 - Wikipedia [en.wikipedia.org]

- 10. biocat.com [biocat.com]

- 11. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to TAK1-IN-3: Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and immune responses. Its role in various pathological conditions has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of TAK1-IN-3, a potent and ATP-competitive inhibitor of TAK1. We will delve into its chemical structure, physicochemical and biological properties, the signaling pathway it modulates, and detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 494772-87-1, is a small molecule inhibitor of TAK1. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N₃O₂S | [1] |

| Molecular Weight | 317.41 g/mol | [1] |

| Canonical SMILES | O=C(C1=C(N)C=C(C2=CC=C(CN3CCOCC3)C=C2)S1)N | [1] |

| Appearance | Solid, Off-white to light yellow | [1] |

| Solubility | DMSO: 100 mg/mL (315.05 mM) | [1] |

| Storage (Solid) | 4°C, sealed storage, away from moisture and light | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Chemical Structure:

Biological Properties and Mechanism of Action

TAK1 is a key mediator in the signaling cascades initiated by various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Upon stimulation, TAK1 forms a complex with TAK1-binding proteins (TABs), leading to its activation. Activated TAK1 then phosphorylates downstream targets, primarily IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) such as JNK and p38. This leads to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, immunity, and cell survival. By competitively binding to the ATP pocket of TAK1, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the activation of NF-κB and MAPK signaling pathways.

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in inflammatory signaling and the point of inhibition by this compound.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, its structure suggests a plausible synthetic route involving the coupling of a substituted thiophene core with a morpholinomethyl-functionalized phenyl group. A general conceptual workflow is presented below.

A likely synthetic approach would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between an appropriately substituted thiophene derivative and 4-(morpholinomethyl)phenylboronic acid. The thiophene precursor would likely be a 2-amino-4-halothiophene-3-carboxamide. The final product would then be purified using standard techniques like column chromatography.

In Vitro TAK1 Kinase Assay

This protocol is a generalized method to assess the inhibitory activity of this compound on TAK1 kinase in a cell-free system.

Materials:

-

Recombinant active TAK1/TAB1 complex

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).

-

In a 384-well plate, add the this compound dilutions. Include a positive control (DMSO vehicle) and a negative control (no enzyme).

-

Add the recombinant TAK1/TAB1 enzyme to all wells except the negative control.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate. The ATP concentration should be at or near the Km for TAK1.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot Analysis of TAK1 Pathway Inhibition

This protocol assesses the ability of this compound to inhibit the TAK1 signaling pathway in a cellular context.

Materials:

-

A suitable cell line that responds to TNF-α or IL-1β (e.g., HeLa, HEK293, THP-1)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

TNF-α or IL-1β

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-TAK1, anti-TAK1, anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α or IL-1β for a time known to induce robust TAK1 pathway activation (e.g., 15-30 minutes). Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation of TAK1 and its downstream targets.

Conclusion

This compound is a valuable tool for researchers studying the intricacies of the TAK1 signaling pathway and its role in various diseases. Its potency and ATP-competitive mechanism of action make it a suitable probe for elucidating the cellular consequences of TAK1 inhibition. The experimental protocols provided in this guide offer a starting point for the synthesis and comprehensive evaluation of this compound's biological activity. Further characterization of its in vivo efficacy, pharmacokinetic properties, and selectivity profile will be crucial for its potential development as a therapeutic agent.

References

The Discovery and Synthesis of TAK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes, including inflammation, immunity, and cell survival. Its central role in mediating pro-inflammatory and oncogenic signaling pathways has positioned it as a compelling therapeutic target for a range of diseases, including autoimmune disorders and cancer. This technical guide provides an in-depth overview of the discovery and synthesis of TAK1 inhibitors, with a focus on the core methodologies and data that underpin their development. While specific discovery and synthesis details for the inhibitor TAK1-IN-3 are not extensively documented in publicly available scientific literature, this guide leverages information from the broader field of TAK1 inhibitor discovery to provide representative protocols and data.

Introduction to TAK1 Biology and Therapeutic Potential

TAK1 is a key mediator of signaling cascades initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[1][2] Upon activation, TAK1 phosphorylates downstream kinases, primarily the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[1][3] This leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of genes involved in inflammation, cell survival, and proliferation.[4] Given its pivotal role, the inhibition of TAK1 presents a promising strategy for therapeutic intervention in diseases characterized by chronic inflammation and aberrant cell growth.

Discovery of TAK1 Inhibitors: Strategies and Methodologies

The discovery of small molecule inhibitors of TAK1 has been pursued through various strategies, including high-throughput screening of compound libraries, structure-based drug design, and the screening of DNA-encoded chemical libraries (DECL).

A notable example of a successful discovery campaign involved a DECL screen that identified a cluster of compounds based on a pyrrole-2,4-1H-dicarboxamide scaffold.[5] Subsequent optimization and a scaffold-hop to an imidazole core led to the development of potent and selective TAK1 inhibitors.[5] Structure-based drug design (SBDD) has also been instrumental in optimizing hit compounds, leading to the development of both Type I (ATP-competitive) and Type II (DFG-out) inhibitors.[5][6]

Experimental Protocol: DNA-Encoded Chemical Library (DECL) Screening

The following provides a generalized protocol for a DECL screen, a powerful technology for the discovery of novel chemical matter.

-

Library Incubation: A mixture of DNA-encoded chemical libraries is incubated with the target protein, in this case, a TAK1-TAB1 fusion protein.

-

Affinity Selection: The mixture is passed over a resin (e.g., His-Select IMAC matrix) that captures the protein-ligand complexes.

-

Washing: The resin is washed to remove non-specifically bound library members.

-

Elution: The bound complexes are eluted, typically through heat denaturation.

-

PCR Amplification: The DNA tags from the eluted library members are amplified by PCR.

-

Sequencing and Analysis: The amplified DNA is sequenced to identify the chemical structures of the binders.

Synthesis of TAK1 Inhibitors

The synthesis of TAK1 inhibitors often involves multi-step organic chemistry routes. As a representative example, the synthesis of a 2,4-disubstituted pyrimidine-based covalent TAK1 inhibitor is outlined below. This class of inhibitors targets a cysteine residue near the DFG motif of the kinase.

Representative Synthesis of a Covalent TAK1 Inhibitor

A general synthetic route for a 2,4-disubstituted pyrimidine covalent TAK1 inhibitor is as follows:

-

Starting Material: The synthesis commences with a commercially available 2,4,5-trichloropyrimidine.

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloro position is substituted with a 2-nitrophenol under basic conditions.

-

Second SNAr Reaction: The 2-chloro position is then substituted with an aniline derivative, such as 4-(4-methylpiperazin-1-yl)aniline, under acidic conditions.

-

Nitro Group Reduction: The nitro group is reduced to an aniline, typically via hydrogenation.

-

Acrylation: The resulting aniline is acylated with acryloyl chloride to install the covalent warhead, yielding the final inhibitor.[1]

Quantitative Data and Biological Characterization

The biological activity of TAK1 inhibitors is assessed through a variety of biochemical and cellular assays. The data generated from these assays are crucial for understanding the potency, selectivity, and mechanism of action of the compounds.

Biochemical Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of TAK1. A common method is the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay.

Table 1: Representative Biochemical Activity of TAK1 Inhibitors

| Compound | Assay Type | IC50 (nM) | Reference |

| Takinib | Enzymatic Assay | 187 | [3] |

| Compound 26 (imidazo[1,2-b]pyridazine) | Enzymatic Assay | 55 | [3] |

| Covalent Inhibitor 2 | Fixed Time-point Assay | 5.1 | [1] |

| NG-25 (Type II Inhibitor) | Biochemical Enzyme Assay | 149 | [6] |

Cellular Assays

Cellular assays are essential to determine if a compound can engage and inhibit TAK1 in a physiological context. These assays often measure the phosphorylation of downstream substrates of TAK1.

Experimental Protocol: Western Blot for Downstream Target Phosphorylation

-

Cell Culture and Treatment: Cells (e.g., SW620 colon cancer cells) are cultured to an appropriate density. The cells are then pre-treated with the TAK1 inhibitor at various concentrations for a specified time.

-

Stimulation: The cells are stimulated with a known TAK1 activator, such as TNF-α, to induce the signaling cascade.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated and total forms of downstream targets (e.g., phospho-p38, total p38, phospho-IKKα/β, total IKKα/β) and a loading control (e.g., GAPDH).

-

Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified to determine the effect of the inhibitor on target phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding of TAK1 inhibitor development.

Caption: TAK1 Signaling Pathway.

Caption: TAK1 Inhibitor Development Workflow.

Conclusion

The development of potent and selective TAK1 inhibitors holds significant promise for the treatment of a variety of debilitating diseases. The discovery and optimization of these molecules rely on a multidisciplinary approach that integrates advanced screening technologies, sophisticated synthetic chemistry, and a deep understanding of the underlying biology. While the specific details for every inhibitor may not be publicly accessible, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and rapidly evolving field. Continued efforts in this area are poised to deliver novel therapeutics that can address unmet medical needs in inflammatory diseases and oncology.

References

- 1. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]

- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: A Representative ATP-Competitive TAK1 Inhibitor

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central node in various signaling pathways.[1] It plays a pivotal role in regulating inflammation, immunity, and cell survival by activating downstream pathways such as NF-κB and mitogen-activated protein kinases (MAPKs).[2][3] Dysregulation of TAK1 signaling is implicated in numerous diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[1][4]

This technical guide provides an in-depth overview of a representative potent and selective ATP-competitive inhibitor of TAK1. While specific public domain information on a compound designated "TAK1-IN-3" is limited, this document will utilize available data for a well-characterized inhibitor to illustrate the core principles, experimental validation, and technical considerations for researchers in drug discovery and chemical biology. The data and protocols presented are based on established methodologies for characterizing similar small molecule kinase inhibitors.

Mechanism of Action: ATP-Competitive Inhibition

The representative TAK1 inhibitor functions as a Type I kinase inhibitor, operating through an ATP-competitive mechanism. This mode of action involves the inhibitor binding to the active site of TAK1, specifically to the ATP-binding pocket. By occupying this pocket, the inhibitor directly competes with the endogenous ATP substrate, thereby preventing the transfer of a phosphate group to downstream substrates and effectively blocking the kinase's catalytic activity.[1] The binding is reversible and dependent on the inhibitor's affinity for the ATP-binding site.

Quantitative Data

The potency and selectivity of a TAK1 inhibitor are critical parameters for its utility as a research tool or potential therapeutic agent. The following tables summarize the biochemical activity and selectivity profile of a representative potent TAK1 inhibitor, based on data for similar compounds found in the literature.[1]

Table 1: Biochemical Potency against TAK1

| Compound | Target | Assay Technology | ATP Concentration | IC50 (nM) |

| Representative TAK1 Inhibitor | TAK1-TAB1 | LanthaScreen™ | 10 µM | 10 |

| Staurosporine (Control) | TAK1-TAB1 | LanthaScreen™ | 10 µM | 39 |

Table 2: Kinase Selectivity Profile

The selectivity of the representative inhibitor was assessed against a panel of 468 kinases at a concentration of 1 µM. The table below lists kinases that showed greater than 65% inhibition.[1]

| Kinase | % Inhibition at 1 µM |

| TAK1 | >95% |

| CSNK2A1 | >65% |

| SCNK2A2 | >65% |

| FLT3(D835V) | >65% |

| PFCDPK1 | >65% |

| PIK3CD | >65% |

| PIP5K1C | >65% |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of an inhibitor's activity. The following sections provide methodologies for key experiments used to characterize a TAK1 inhibitor.

Biochemical Kinase Assay: LanthaScreen™ TR-FRET

This assay quantifies inhibitor potency by measuring the phosphorylation of a substrate by the TAK1 enzyme in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

-

TAK1-TAB1 fusion protein

-

Fluorescein-labeled substrate (e.g., MAP2K1)

-

ATP

-

LanthaScreen™ Tb-anti-pSubstrate Antibody

-

Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

TR-FRET Dilution Buffer

-

Test inhibitor (e.g., Representative TAK1 Inhibitor)

-

Low-volume 384-well plates (black)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add the TAK1-TAB1 enzyme and fluorescein-labeled substrate solution in kinase buffer to each well.

-

Initiate the kinase reaction by adding ATP (final concentration 10 µM).

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction by adding a solution of TR-FRET dilution buffer containing EDTA and the Tb-labeled anti-phospho-substrate antibody.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 615 nm for terbium).

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Assay: Western Blot for Downstream Signaling

This method is used to assess the inhibitor's ability to block TAK1 signaling within a cellular context by measuring the phosphorylation of downstream targets like p38 and JNK.

Materials:

-

Cell line responsive to a TAK1 activator (e.g., THP-1 monocytes)[5]

-

Test inhibitor

-

Cell lysis buffer

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-TAK1, anti-phospho-TAK1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

Procedure:

-

Seed cells in culture plates and allow them to adhere or stabilize.

-

Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Stimulate the cells with a TAK1 activator for a predetermined time (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of TAK1 targets.

Cell Viability Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitor.

Materials:

-

Cancer cell line of interest

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

TAK1 Signaling Pathway and Experimental Workflow

Visualizing the complex biological pathways and experimental processes is crucial for understanding the context and application of a TAK1 inhibitor.

Conclusion

The representative ATP-competitive TAK1 inhibitor detailed in this guide demonstrates potent and selective inhibition of TAK1 kinase activity. Its well-defined mechanism of action and the availability of robust biochemical and cellular assays make it a valuable tool for investigating the roles of TAK1 in health and disease. For researchers and drug development professionals, understanding the technical details of such inhibitors, from their molecular interactions to their effects in complex biological systems, is paramount for advancing novel therapeutic strategies targeting the TAK1 signaling pathway. Further studies, including in vivo efficacy and safety profiling, would be necessary to fully evaluate the therapeutic potential of such a compound.

References

- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 5. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the TAK1 Signaling Pathway and its Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central node in a multitude of cellular signaling pathways. It plays a pivotal role in translating extracellular signals, such as those from cytokines and pathogen-associated molecular patterns, into intracellular responses. TAK1 is a key regulator of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, thereby influencing a wide array of cellular processes including inflammation, immunity, cell survival, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous diseases, most notably inflammatory disorders and cancer, making it a compelling therapeutic target. This guide provides a comprehensive overview of the TAK1 signaling pathway, a detailed analysis of its inhibitors with quantitative data, and explicit experimental protocols for its study.

The Core of TAK1 Signaling: A Multi-faceted Kinase

TAK1 is a member of the MAPKKK family and is activated by a diverse range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β), transforming growth factor-β (TGF-β), and ligands for Toll-like receptors (TLRs). Its activation is a tightly regulated process involving the formation of a complex with TAK1-binding proteins (TABs), namely TAB1, TAB2, and TAB3. The formation and activation of the TAK1-TABs complex are critically dependent on post-translational modifications, primarily phosphorylation and ubiquitination.

Upon activation, TAK1 phosphorylates and activates downstream kinases, initiating cascades that culminate in the activation of transcription factors. The two primary pathways downstream of TAK1 are:

-

The NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of genes involved in inflammation, immunity, and cell survival.

-

The MAPK Pathways: TAK1 activates several MAPK kinases (MKKs), including MKK3/6 and MKK4/7. These, in turn, phosphorylate and activate the p38 and c-Jun N-terminal kinase (JNK) MAPKs, respectively. The p38 and JNK pathways regulate a variety of cellular processes, including stress responses, apoptosis, and cell differentiation.

Due to its central role in these fundamental signaling networks, the dysregulation of TAK1 activity is associated with a range of pathologies. Overactivation of TAK1 can drive chronic inflammation in autoimmune diseases, while its role in promoting cell survival can be co-opted by cancer cells to facilitate their growth and resistance to therapy.

Inhibitors of the TAK1 Signaling Pathway

The critical role of TAK1 in disease has spurred the development of numerous small molecule inhibitors. These inhibitors can be broadly classified based on their mechanism of action, primarily as covalent or ATP-competitive inhibitors.

Quantitative Data on Key TAK1 Inhibitors

The following table summarizes the quantitative data for some of the most well-characterized TAK1 inhibitors. This data is essential for comparing the potency and selectivity of these compounds.

| Inhibitor | Type | TAK1 IC50 (nM) | TAK1 Ki (nM) | Other Notable Kinase Targets (IC50 in nM) |

| 5Z-7-Oxozeaenol | Covalent | 8.2 - 86 | - | MEK1 (2.9), ERK2 (738) |

| Takinib | ATP-competitive | 8.2 - 9.5 | - | IRAK4 (120), IRAK1 (390), GCK (450) |

| HS-276 | ATP-competitive | 2.5 - 8.25 | 2.5 | CLK2 (29), GCK (33), ULK2 (63), MAP4K5 (125), IRAK1 (264), NUAK1 (270) |

| NG25 | ATP-competitive (Type II) | 149 | - | MAP4K2 (21.7), LYN (12.9), CSK (56.4), FER (82.3), p38α (102), ABL (75.2), SRC (113) |

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is a compilation from multiple sources for comparative purposes.

Key Experimental Protocols for Studying TAK1 Signaling

A thorough investigation of the TAK1 signaling pathway and the efficacy of its inhibitors requires a combination of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

In Vitro TAK1 Kinase Assay

This assay directly measures the enzymatic activity of TAK1 and is crucial for determining the potency of inhibitors.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Substrate: Myelin Basic Protein (MBP) at a final concentration of 0.2 mg/mL.

-

ATP: Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km of TAK1 for ATP (typically 10-100 µM). For radiometric assays, include [γ-³²P]ATP.

-

TAK1 Enzyme: Recombinant human TAK1/TAB1 complex.

-

Inhibitors: Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add 1 µL of diluted inhibitor or DMSO (vehicle control) to each well.

-

Add 2 µL of TAK1/TAB1 enzyme solution.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Luminescence-based Assay (e.g., ADP-Glo™): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is proportional to the ADP produced and thus the kinase activity. Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) to Study TAK1 Interactions

Co-IP is used to identify proteins that interact with TAK1, such as the TAB proteins, and to assess how inhibitors might affect these interactions.

Methodology:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Treat cells with stimuli (e.g., IL-1β) and/or inhibitors as required.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody against TAK1 (or the interacting protein of interest) to the pre-cleared lysate.

-

Incubate overnight at 4°C on a rotator.

-

Add fresh protein A/G beads and incubate for 1-3 hours at 4°C on a rotator to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using antibodies against the potential interacting proteins (e.g., TAB1, TAB2, TAB3).

-

Western Blot Analysis of TAK1 Pathway Activation

This technique is used to measure the phosphorylation status of TAK1 and its downstream targets, providing a direct readout of pathway activation and the effect of inhibitors.

Methodology:

-

Sample Preparation:

-

Treat cells with stimuli and/or inhibitors as described for Co-IP.

-

Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-TAK1, phospho-IKK, phospho-p38) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities to determine the relative levels of phosphorylation.

-

Conclusion and Future Directions

The TAK1 signaling pathway represents a critical nexus in cellular communication, with profound implications for health and disease. The development of potent and selective TAK1 inhibitors has provided valuable tools for dissecting the intricacies of this pathway and holds significant promise for the treatment of a wide range of inflammatory and neoplastic conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate TAK1 signaling and to evaluate the efficacy of novel therapeutic agents targeting this key kinase. Future research will likely focus on the development of next-generation TAK1 inhibitors with improved selectivity and pharmacokinetic profiles, as well as on elucidating the context-dependent roles of TAK1 in different cell types and disease states. A deeper understanding of the TAK1 signalosome and its regulation will undoubtedly pave the way for more effective and targeted therapies.

The Central Role of Transforming Growth-Factor-β-Activated Kinase 1 (TAK1) in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth-factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a crucial serine/threonine kinase that functions as a central node in the signal transduction pathways of inflammation and immunity.[1][2][3] It is activated by a wide array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[2][4] Upon activation, TAK1 orchestrates the downstream activation of major transcription factors, primarily nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) via the mitogen-activated protein kinase (MAPK) pathways (JNK and p38), leading to the production of inflammatory mediators.[1][4][5][6] Given its pivotal role, TAK1 has emerged as a significant therapeutic target for a multitude of inflammatory and autoimmune diseases.[7][8][9] This guide provides an in-depth technical overview of the role of TAK1 in the inflammatory response, summarizing key experimental findings and methodologies.

TAK1 Signaling Pathways in Inflammation

TAK1 integrates signals from various upstream receptors to initiate a pro-inflammatory response. Its activation is a tightly regulated multi-step process involving adaptor proteins and post-translational modifications.

Upstream Activation of TAK1

The activation of TAK1 is initiated by diverse stimuli that engage different receptor families:

-

Tumor Necrosis Factor Receptor (TNFR) Superfamily: Upon binding of TNF-α to TNFR1, a receptor-proximal complex is formed, which includes TNF receptor-associated death domain (TRADD), receptor-interacting protein kinase 1 (RIPK1), and TNF receptor-associated factor 2 (TRAF2) or 5 (TRAF5).[10] This leads to the K63-linked polyubiquitination of RIPK1 and TRAF proteins, creating a scaffold for the recruitment and activation of the TAK1 complex.[4][10]

-

Toll-like Receptors (TLRs) and Interleukin-1 Receptor (IL-1R): Ligand binding to TLRs or IL-1R recruits the adaptor protein myeloid differentiation primary response 88 (MyD88), which in turn recruits the IL-1 receptor-associated kinases (IRAKs).[7] This complex then interacts with TRAF6, an E3 ubiquitin ligase, which undergoes K63-linked polyubiquitination.[11]

-

T-cell and B-cell Receptors (TCR and BCR): Antigen receptor engagement also leads to the formation of a signaling complex that recruits TRAF6, leading to its ubiquitination and subsequent TAK1 activation.[12]

A common theme in these pathways is the generation of K63-linked polyubiquitin chains, which serve as a platform for the recruitment and activation of the TAK1 complex.[13]

The TAK1-TAB Complex

TAK1 activation is critically dependent on its interaction with TAK1-binding proteins (TABs).[4]

-

TAB1: This protein is constitutively associated with TAK1 and is thought to play a role in the autophosphorylation and activation of TAK1.[4][5]

-

TAB2 and TAB3: These adaptor proteins contain ubiquitin-binding domains that recognize and bind to the K63-linked polyubiquitin chains on upstream signaling molecules like TRAF6 and RIPK1.[4][14] This recruitment brings TAK1 into proximity with its activators and facilitates its phosphorylation and activation.[4]

Downstream Signaling: NF-κB and MAPK Activation

Once activated, TAK1 phosphorylates and activates two major downstream signaling arms:

-

The IκB Kinase (IKK) Complex: TAK1 directly phosphorylates IKKβ, a catalytic subunit of the IKK complex.[12][15] The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and proteasomal degradation.[4][16] This releases NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4]

-

MAPK Kinases (MKKs): TAK1 also phosphorylates and activates several MKKs, including MKK3, MKK4, MKK6, and MKK7.[12][17][18] These MKKs, in turn, phosphorylate and activate the p38 and c-Jun N-terminal kinase (JNK) MAPKs.[6][17] Activated p38 and JNK then phosphorylate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which cooperate with NF-κB to drive the expression of inflammatory genes.[1]

Experimental Evidence for the Role of TAK1 in Inflammation

The critical role of TAK1 in inflammation has been substantiated through extensive genetic and pharmacological studies.

Genetic Evidence from Knockout Models

Studies using knockout mouse models have been instrumental in elucidating the in vivo functions of TAK1.

| Model | Key Findings | Reference(s) |

| Global TAK1 Knockout | Early embryonic lethality due to neural tube defects and abnormalities in the cardiovascular system and liver. | [7] |

| Myeloid-specific TAK1 Knockout (Lyz2-Cre) | Development of splenomegaly and lymphomegaly associated with neutrophilia. Increased susceptibility to LPS-induced septic shock with higher production of IL-1β, IL-6, and TNF-α. Paradoxically, TAK1 acts as a negative regulator of p38 and IKK activation in neutrophils. | [19] |

| B-cell-specific TAK1 Knockout | Impaired B-cell maturation and antigen-induced immune responses.[7] Failed NF-κB activation after B-cell receptor stimulation.[20] | [7][20] |

| Epithelial-specific TAK1 Knockout | Abnormal cell development and inflammatory phenotypes in the epidermis, liver, and enterocytes. | [7] |

| TAK1 Knockout in THP-1 Macrophages | Blocks LPS-induced TNF pro-inflammatory responses.[2][7] Loss of TNF production and reduced release of IL-6 in response to LPS challenge. | [21] |

Pharmacological Inhibition of TAK1

The development of small molecule inhibitors targeting TAK1 has provided further evidence for its role in inflammation and has highlighted its therapeutic potential.

| Inhibitor | Model System | Key Quantitative Findings | Reference(s) |

| Takinib | THP-1 macrophages stimulated with LPS and IFNγ | Potent and selective inhibition of TNF secretion (greater than ninefold reduction) compared to 110 other cytokines/chemokines. | [7] |

| Takinib | Collagen-Induced Arthritis (CIA) mouse model | Significantly reduced the clinical arthritic score. | [7] |

| Takinib | Human-derived Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Decreased activation of intracellular NF-κB signaling and a reduction in inflammatory cytokine expression. | [7] |

| Takinib | Mouse models of inflammatory, neuropathic, and primary pain | Significantly reduced hypersensitivity to mechanical and thermal stimuli and the expression of pro-inflammatory cytokines in dorsal root ganglia (DRG). | [22][23] |

| Takinib | In vitro calcium imaging of DRG neurons | Reduced the activity of TNF-primed/capsaicin-evoked nociceptive neurons. | [22][23] |

| 5Z-7-oxozeaenol | HuT-102 and MT-2 cells | At 0.1 µM, suppressed the activation of JNK and p38. | [24] |

| Resveratrol | Silica-exposed rats (experimental pneumoconiosis) | Inhibited pulmonary inflammation and fibrosis. | [25] |

Detailed Methodologies for Key Experiments

The following are summarized protocols for common experiments used to investigate the role of TAK1 in inflammation, based on methodologies described in the cited literature.

1. Cell Culture and Stimulation

-

Cell Lines: Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). Human rheumatoid arthritis synovial fibroblasts (RA-FLS) are isolated from patient synovial tissues and cultured.[7][26]

-

Inhibitor Treatment: Cells are pre-treated with a TAK1 inhibitor (e.g., takinib) or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at various concentrations.[7]

-

Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent such as LPS (e.g., 100 ng/mL), IFNγ, TNF-α (e.g., 10 ng/mL), or IL-1β (e.g., 1 ng/mL) for a duration ranging from minutes to 24 hours, depending on the endpoint being measured.[7][26]

2. Western Blotting for Signaling Pathway Analysis

-

Objective: To measure the phosphorylation status of key signaling proteins downstream of TAK1.

-

Protocol Summary:

-

Cells are treated and stimulated as described above.

-

Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with primary antibodies against phosphorylated forms of TAK1, IKKα/β, p65, IκBα, p38, and JNK. Antibodies against the total forms of these proteins are used as loading controls.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[26]

-

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Objective: To quantify the mRNA levels of inflammatory genes.

-

Protocol Summary:

-

Cells are treated and stimulated.

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.

-

qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH, RPS29) for normalization.[27]

-

Relative gene expression is calculated using the ΔΔCt method.[27]

-

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To measure the concentration of secreted cytokines in cell culture supernatants or serum.

-

Protocol Summary:

-

Cell culture supernatants or serum from animal models are collected after treatment and/or stimulation.

-

A commercial ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6) is used according to the manufacturer's instructions.

-

Briefly, a 96-well plate pre-coated with a capture antibody is incubated with the samples.

-

After washing, a detection antibody is added, followed by an enzyme-linked secondary antibody.

-

A substrate is added to produce a colorimetric signal, which is read using a microplate reader.

-

Cytokine concentrations are determined by comparison to a standard curve.

-

5. In Vivo Animal Models of Inflammation

-

Collagen-Induced Arthritis (CIA) Model:

-

Mice (e.g., DBA/1J) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

A booster injection is given 21 days later.

-

TAK1 inhibitor (e.g., takinib) or vehicle is administered daily, starting before or after the onset of arthritis.

-

The severity of arthritis is monitored by a clinical scoring system based on paw swelling and redness.[7]

-

-

LPS-Induced Sepsis Model:

-

Mice are injected intraperitoneally with a lethal or sub-lethal dose of LPS.

-

TAK1 inhibitor or vehicle is administered before or after the LPS challenge.

-

Survival rates are monitored, and serum is collected at various time points to measure cytokine levels by ELISA.[7]

-

TAK1 as a Therapeutic Target

The central role of TAK1 in mediating pro-inflammatory signaling in response to multiple stimuli makes it an attractive therapeutic target for inflammatory diseases.[7][8] Unlike therapies that target a single cytokine, such as anti-TNF biologics, inhibiting TAK1 has the potential to block the production and signaling of a broader range of inflammatory mediators.[9]

Pharmacological inhibition of TAK1 has shown promise in preclinical models of rheumatoid arthritis, inflammatory pain, and pneumoconiosis.[7][9][22][25] However, challenges remain. The ubiquitous expression of TAK1 and its role in normal physiological processes, such as cell survival, raise concerns about potential on-target toxicity with systemic inhibition.[7][28] Indeed, global TAK1 knockout is embryonically lethal, and conditional knockouts in various tissues can lead to severe inflammatory phenotypes, suggesting a complex, cell-type-specific role for TAK1.[3][7][19]

Future drug development efforts will likely focus on developing inhibitors with improved selectivity and safety profiles, as well as exploring tissue-specific delivery mechanisms to minimize off-target effects.

Conclusion

TAK1 is an indispensable kinase that integrates signals from a variety of inflammatory stimuli to activate the NF-κB and MAPK pathways, two of the most critical signaling cascades in the inflammatory response. Its role is supported by a robust body of evidence from genetic and pharmacological studies. While the therapeutic potential of targeting TAK1 is significant, a deeper understanding of its cell-type-specific functions and the development of strategies to mitigate potential toxicities are essential for its successful translation into clinical practice. Continued research into the intricate regulation and diverse functions of TAK1 will undoubtedly pave the way for novel and effective treatments for a wide range of inflammatory disorders.

References

- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Cell type-specific function of TAK1 in innate immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 5. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 10. Tumor necrosis factor - Wikipedia [en.wikipedia.org]

- 11. Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A critical role of TAK1 in B-cell receptor–mediated nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms and pathways of innate immune activation and regulation in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reactome | TAK1 activates NFkB by phosphorylation and activation of IKKs complex [reactome.org]

- 17. Reactome | Activated TAK1 mediates p38 MAP kinase phosphorylation [reactome.org]

- 18. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TAK1 negatively regulates NF-κB and p38 MAP kinase activation in Gr-1+CD11b+ neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A critical role of TAK1 in B-cell receptor-mediated nuclear factor kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Transforming growth factor-β-activated kinase 1 (TAK1) mediates chronic pain and cytokine production in mouse models of inflammatory, neuropathic, and primary pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 24. researchgate.net [researchgate.net]

- 25. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis | Semantic Scholar [semanticscholar.org]

- 26. mdpi.com [mdpi.com]

- 27. The inflammatory signalling mediator TAK1 mediates lymphocyte recruitment to lipopolysaccharide-activated murine mesenchymal stem cells through interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. rupress.org [rupress.org]

TAK1 Inhibition in Cancer Research: A Technical Guide to Takinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor, Takinib, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Given the critical role of TAK1 in pro-survival signaling pathways frequently hijacked by cancer cells, its inhibition presents a promising therapeutic strategy. This document outlines the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of Takinib in cancer research.

Introduction to TAK1 and the Rationale for Inhibition in Cancer

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a key signaling node in response to various stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). TAK1 activation triggers downstream signaling cascades, most notably the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (p38 and JNK). These pathways are crucial for regulating inflammation, immunity, and cell survival.[1][2]

In many cancers, constitutive activation of the NF-κB pathway promotes cell proliferation, prevents apoptosis (programmed cell death), and contributes to metastasis and angiogenesis.[2][3] By inhibiting TAK1, the aim is to block these pro-survival signals, thereby sensitizing cancer cells to apoptosis, particularly in inflammatory tumor microenvironments rich in cytokines like TNF-α.[3][4]

Takinib: A Selective TAK1 Inhibitor

Takinib is a potent and selective inhibitor of TAK1.[5] It has been investigated as a tool to probe the function of TAK1 and as a potential therapeutic agent in cancer and autoimmune diseases.[4][6]

Mechanism of Action

Takinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of TAK1.[4][7] This binding event prevents the phosphorylation and subsequent activation of TAK1, thereby blocking downstream signaling to the NF-κB and MAPK pathways.[4] A key aspect of Takinib's mechanism is its ability to induce apoptosis in cancer cells, particularly when stimulated with TNF-α.[4][8] In the presence of TNF-α, TAK1 inhibition by Takinib shifts the cellular response from a pro-survival state, mediated by NF-κB, towards a pro-apoptotic state.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for Takinib based on preclinical studies.

Table 1: In Vitro Potency and Selectivity of Takinib

| Target | Assay Type | IC50 (nM) | Reference |

| TAK1 | Cell-free kinase assay | 9.5 | [1][5][8][9] |

| IRAK4 | Cell-free kinase assay | 120 | [1][8][9] |

| IRAK1 | Cell-free kinase assay | 390 | [1][8][9] |

Table 2: Cellular Activity of Takinib in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Effect | Concentration | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis Assay (Caspase 3/7 activity) | Induction of apoptosis in the presence of TNF-α | 10 - 10000 nM | [8] |

| COLO205 | Colon Cancer | Apoptosis Marker Screen | Upregulation of apoptotic proteins with TNF-α | Not specified | [3] |

| Multiple | Various | Cell Death Screen | Induced >20% cell death in 6 out of 16 cell lines (with TNF-α) | Not specified | [10][11] |

Table 3: In Vivo Efficacy of Takinib

| Animal Model | Cancer Type | Dosing | Effect | Reference |

| Hodgkin lymphoma xenograft NSG mice | Hodgkin Lymphoma | 50 mg/kg, oral gavage, daily | Slowed tumor growth | [8] |

Note: In vivo data for Takinib in cancer models is limited. However, studies with TAK1 knockout in MDA-MB-231 cells have shown delayed tumor growth and increased overall survival in xenograft models.[10]

Signaling Pathways and Experimental Workflows

TAK1 Signaling Pathway and the Impact of Takinib

The following diagram illustrates the central role of TAK1 in the TNF-α signaling pathway and how Takinib intervenes.

Caption: TAK1 Signaling Pathway and Takinib's Point of Intervention.

Experimental Workflow for Preclinical Evaluation of Takinib

The following diagram outlines a typical workflow for the preclinical assessment of a TAK1 inhibitor like Takinib in cancer research.

Caption: Preclinical Evaluation Workflow for a TAK1 Inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Takinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Takinib against TAK1 kinase activity.

Materials:

-

Purified recombinant active TAK1-TAB1 protein

-

Radiolabeled [γ-³²P]ATP

-

Substrate peptide (e.g., RLGRDKYKTLRQIRQ)

-

Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)

-

Takinib dissolved in DMSO

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Takinib in kinase reaction buffer.

-

In a microplate, add the TAK1-TAB1 enzyme to each well.

-

Add the different concentrations of Takinib or DMSO (vehicle control) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined time (e.g., 20 minutes) at 30°C.

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Takinib concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[4]

Western Blot Analysis for Target Engagement

Objective: To assess the effect of Takinib on the phosphorylation of downstream targets of TAK1 in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Takinib

-

TNF-α

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKβ, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Serum-starve the cells for 3-4 hours before treatment.

-

Pre-treat the cells with various concentrations of Takinib or DMSO for 2 hours.

-

Stimulate the cells with TNF-α (e.g., 30 ng/mL) for a specified time (e.g., 15-30 minutes).[4]

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using ECL and an imaging system.

-

Quantify band intensities to determine the relative levels of phosphorylated proteins.[4][12][13]

Cell Viability and Apoptosis Assays

Objective: To evaluate the effect of Takinib on cancer cell viability and its ability to induce apoptosis.

Materials:

-

Cancer cell line

-

96-well plates

-

Takinib

-

TNF-α

-

Caspase-Glo® 3/7 Assay System or similar apoptosis detection kit

-

Luminometer or fluorescence plate reader

Procedure:

-

Seed cells at a suitable density in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of Takinib in the presence or absence of TNF-α.

-

Incubate the cells for 24-48 hours.

-

For apoptosis measurement, add the Caspase-Glo® 3/7 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to caspase activity.

-

For cell viability, a reagent such as CellTiter-Glo® can be used, which measures ATP levels.

-

Normalize the results to the vehicle-treated control to determine the percentage of apoptosis induction or loss of viability.[4][12]

Conclusion

Takinib serves as a valuable research tool and a promising lead compound for the development of novel cancer therapeutics. Its ability to selectively inhibit TAK1 and thereby switch off pro-survival signaling pathways highlights a key vulnerability in certain cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of TAK1 inhibition in oncology. Further research, particularly in diverse in vivo cancer models, is warranted to fully elucidate the clinical promise of Takinib and other TAK1 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 3. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 6. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Takinib | Cell Signaling Technology [cellsignal.com]

- 10. oncotarget.com [oncotarget.com]

- 11. oncotarget.com [oncotarget.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

TAK1-IN-3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction